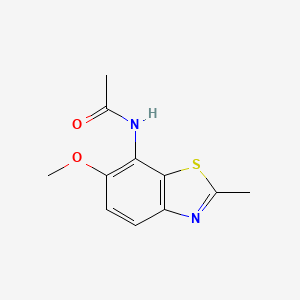

![molecular formula C23H20N4O2S B5548062 4-{[3-(苄氧基)苄叉]-氨基}-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5548062.png)

4-{[3-(苄氧基)苄叉]-氨基}-5-(苯氧甲基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar triazole derivatives involves multi-step processes, starting from basic precursors to the final compound. For instance, the synthesis of a triazole derivative can begin with the cyclization of potassium dithiocarbazinate with hydrazine hydrate under reflux conditions, followed by condensation with benzaldehyde to produce Schiff bases, including triazole compounds (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using various spectroscopic methods such as IR and NMR, which confirm the presence of specific functional groups and the overall molecular framework. These methods provide insights into the arrangement of atoms within the molecule and the molecular interactions that may influence its properties and reactivity (Singh & Kandel, 2013).

Chemical Reactions and Properties

Triazole derivatives exhibit a wide range of chemical reactions due to their versatile structure. They can undergo further functionalization through reactions with various reagents, leading to a diverse array of products with potential biological activities. For example, reactions with aromatic aldehydes can produce Schiff bases, which are a significant class of compounds within organic chemistry due to their potential applications (Singh & Kandel, 2013).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are crucial for determining their applicability in various fields. These properties are typically assessed through physical parameters and chromatographic methods, providing valuable information for the compound's formulation and application (Singh & Kandel, 2013).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including reactivity, stability, and interactions with other molecules, are essential for their potential use in chemical synthesis and drug development. Spectroscopic methods like IR and NMR play a vital role in elucidating these properties by providing detailed information on the compound's chemical environment and its interactions at the molecular level (Singh & Kandel, 2013).

科学研究应用

合成和抗菌活性

- 研究人员合成了具有潜在抗菌活性的新型 1,2,4-三唑衍生物。一些衍生物对各种微生物表现出良好或中等的活性,突出了它们在开发新型抗菌剂方面的潜力 (Bektaş 等,2010)。

抗癌评价

- 一项关于 4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物的合成和抗癌评价的研究表明,一些化合物对源自各种癌症类型的 60 个细胞系组成的 panel 表现出抗癌活性。这项研究强调了 1,2,4-三唑衍生物在癌症治疗中的潜力 (Bekircan 等,2008)。

抗真菌和抗菌评价

- 3-[4H-(1,2,4)-三唑基]-2,6-二芳基-1,3,5-恶二嗪-4-硫酮的合成和生物学评价展示了新合成化合物的抗菌特性,为寻找新型抗菌剂做出了贡献 (Patel & Patel,2009)。

其他科学研究应用

- 关于连接 1,2,4-三唑和吡唑环的席夫碱的研究考察了它们的反应性、抗氧化剂和 α-葡萄糖苷酶抑制活性,展示了 1,2,4-三唑衍生物在各种科学应用中的多功能性 (Pillai 等,2019)。

- 基于 1,2,4-三唑硫醚衍生物的新型 DNA 甲基化抑制剂研究探索了对肿瘤 DNA 甲基化水平的抗肿瘤活性和影响,表明这些化合物在癌症治疗和遗传学研究中具有潜在用途 (Hovsepyan 等,2018)。

安全和危害

属性

IUPAC Name |

3-(phenoxymethyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c30-23-26-25-22(17-29-20-11-5-2-6-12-20)27(23)24-15-19-10-7-13-21(14-19)28-16-18-8-3-1-4-9-18/h1-15H,16-17H2,(H,26,30)/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMMZDZZVPCGAE-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

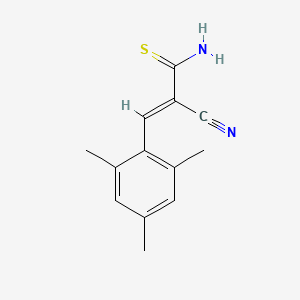

![6-methyl-N-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5547987.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)

![4-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5548000.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548006.png)

![4,5-dimethyl-6-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidine](/img/structure/B5548010.png)

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

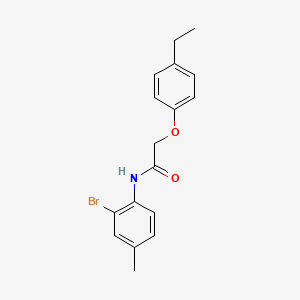

![1-(4-isopropylphenyl)-5-oxo-N-[2-(4-pyridinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5548069.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

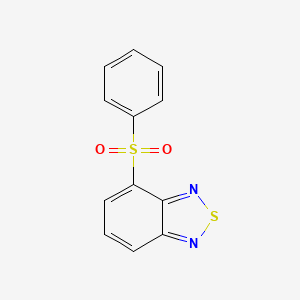

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)